N-{4-[acetyl(methyl)amino]phenyl}-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide
Description
N-{4-[acetyl(methyl)amino]phenyl}-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a methyl group at position 2, a benzyloxy group at position 5, and a carboxamide-linked acetyl(methyl)amino phenyl group at position 2.
Properties
Molecular Formula |
C26H24N2O4 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C26H24N2O4/c1-17-25(26(30)27-20-9-11-21(12-10-20)28(3)18(2)29)23-15-22(13-14-24(23)32-17)31-16-19-7-5-4-6-8-19/h4-15H,16H2,1-3H3,(H,27,30) |
InChI Key |
MWFDFZROQZGRTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: This step involves the reaction of the benzofuran intermediate with benzyl bromide in the presence of a base such as potassium carbonate.
Acetylation and Methylation:
Final Coupling: The final step involves coupling the intermediate with the appropriate carboxylic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[acetyl(methyl)amino]phenyl}-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-{4-[acetyl(methyl)amino]phenyl}-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues of Benzofuran Carboxamides
2.1.1. N-[4-(Acetyl-methyl-amino)phenyl]-5-bromofuran-2-carboxamide (CAS: 6643-02-3)
- Structure: Shares the acetyl(methyl)amino phenyl group but replaces the benzofuran core with a simpler bromofuran ring.
- Key Differences :
- The bromine atom at position 5 introduces steric and electronic effects distinct from the benzyloxy group in the target compound.
- Reduced aromaticity compared to benzofuran may alter binding interactions with biological targets.
- Implications : The bromofuran derivative’s smaller size and higher electronegativity could enhance reactivity but reduce metabolic stability compared to the benzofuran-based target .
2.1.2. 6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide
- Structure : Features a benzofuran-3-carboxamide core with cyclopropyl, bromophenyl, and fluorophenyl substituents.
- Key Differences: The cyclopropyl group at position 5 may enhance metabolic stability by reducing oxidative metabolism.
- Implications : This compound’s substitutions suggest optimized pharmacokinetic properties compared to the target compound’s benzyloxy group, which is more prone to metabolic cleavage .
2.1.3. N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-5-ethyl-3-methyl-1-benzofuran-2-carboxamide (CAS: 714262-02-9)
- Structure : Contains a benzofuran-2-carboxamide core with ethyl, methyl, and sulfamoyl phenyl groups.
- Key Differences: The sulfamoyl group is a strong electron-withdrawing moiety, contrasting with the acetyl(methyl)amino group’s electron-donating nature. Substitution at position 2 (ethyl) versus position 3 (methyl) in the target compound may influence steric interactions.
- Implications: The sulfamoyl group could enhance target binding affinity in enzymes requiring hydrogen-bond acceptors, whereas the acetyl(methyl)amino group may favor hydrophobic interactions .
Pharmacophore and Functional Group Analysis
| Compound | Core Structure | Position 2 | Position 5 | Position 3 | Key Pharmacophore |
|---|---|---|---|---|---|
| Target Compound | Benzofuran | Methyl | Benzyloxy | Acetyl(methyl)amino phenyl | Benzofuran, benzyloxy, carboxamide |
| N-[4-(Acetyl-methyl-amino)phenyl]-5-bromo… | Furan | - | Bromine | Acetyl(methyl)amino phenyl | Bromofuran, carboxamide |
| 6-((2-Amino-1-(4-bromophenyl)ethyl)amino)… | Benzofuran | 4-Fluorophenyl | Cyclopropyl | Methyl carboxamide | Cyclopropyl, fluorophenyl, bromophenyl |
| N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-5-… | Benzofuran | Ethyl | - | Sulfamoyl phenyl | Sulfamoyl, ethyl, carboxamide |
Structural Trends :
- Benzyloxy vs. Bromine/Cyclopropyl : The benzyloxy group in the target compound offers moderate lipophilicity, whereas bromine (electron-withdrawing) and cyclopropyl (steric hindrance) alter electronic and steric profiles.
- Acetyl(methyl)amino vs. Sulfamoyl: The former is less polar but may enhance blood-brain barrier penetration, while sulfamoyl groups improve solubility and hydrogen-bonding capacity .
Biological Activity
N-{4-[acetyl(methyl)amino]phenyl}-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and modulation of amyloid-beta (Aβ) aggregation. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.
Overview of Biological Activity
The compound exhibits notable effects on Aβ42 fibrillogenesis, which is crucial in the context of Alzheimer's disease. Research indicates that derivatives of benzofuran and benzothiophene can either promote or inhibit Aβ42 aggregation depending on their structural modifications. Specifically, the orientation of substituents on the aromatic rings plays a critical role in their biological efficacy.
- Neuroprotection : The compound has demonstrated significant neuroprotective effects against Aβ42-induced cytotoxicity in mouse hippocampal neuronal HT22 cells. This was evidenced by a substantial reduction in cell death rates when treated with the compound compared to untreated controls .
- Modulation of Aβ Aggregation : Studies show that the compound can modulate Aβ42 aggregation kinetics. For instance, at varying concentrations (1 μM, 5 μM, and 25 μM), it exhibited different levels of promotion or inhibition of fibrillogenesis. Notably, at 25 μM, certain derivatives led to a 2.7-fold increase in Aβ42 fibrillogenesis .
Data Summary
The following table summarizes key findings related to the compound's biological activity:
| Concentration (μM) | Effect on Aβ42 Aggregation | Neuroprotection (HT22 cells) | Reference |
|---|---|---|---|
| 1 | Weak promoter | Moderate protection | |
| 5 | Moderate promoter | Significant protection | |
| 25 | Strong promoter | High protection |
Case Study 1: Neuroprotective Effects
In a study assessing the neuroprotective effects of various benzofuran derivatives, this compound was found to significantly reduce cytotoxicity induced by Aβ42. The results indicated that compounds with specific substitutions on the phenyl ring offered enhanced neuroprotection, suggesting a structure-activity relationship that warrants further investigation .
Case Study 2: Fibrillogenesis Modulation
Another research effort focused on the modulation of Aβ42 aggregation by this compound. It was observed that certain structural modifications could switch the compound's role from an inhibitor to a promoter of fibrillogenesis. This dual behavior is particularly intriguing for developing therapeutic strategies aimed at Alzheimer's disease management .
Research Findings and Implications
The research surrounding this compound highlights its potential as a pharmacological tool for studying Aβ aggregation mechanisms. The ability to both inhibit and promote fibrillogenesis based on molecular structure opens avenues for targeted drug design.
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with Aβ42 aggregates. These studies suggest that specific interactions between the compound and Aβ42 are crucial for its biological activity, reinforcing the importance of molecular structure in drug efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
